4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
CAS No.: 20051-76-7
Cat. No.: VC8020986
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20051-76-7 |
|---|---|
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (1S,4S,5S,8S,9S,12S,13R,20S)-9,13-dimethyl-18,21-dioxa-17-azahexacyclo[11.8.0.01,20.04,12.05,9.015,19]henicosa-15(19),16-dien-8-ol |
| Standard InChI | InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(23-20)16-11(10-21-24-16)9-19(14,20)2/h10,12-15,17,22H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 |
| Standard InChI Key | SFLURVMKFVJRKJ-CXANFOAXSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC6=C([C@H]4O5)ON=C6)C |
| SMILES | CC12CCC3C(C1CCC2O)CCC45C3(CC6=C(C4O5)ON=C6)C |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC45C3(CC6=C(C4O5)ON=C6)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol belongs to the androstane steroid family, featuring a tetracyclic core modified with an epoxy bridge and an isoxazole ring. Its molecular formula is C₂₀H₂₇NO₃, with a molecular weight of 329.4 g/mol . The IUPAC name, (1S,4S,5S,8S,9S,12S,13R,20S)-9,13-dimethyl-18,21-dioxa-17-azahexacyclo[11.8.0.0¹,²⁰.0⁴,¹².0⁵,⁹.0¹⁵,¹⁹]henicosa-15(19),16-dien-8-ol, reflects its intricate stereochemistry, including seven chiral centers.
The compound’s structure is further defined by its Standard InChIKey (SFLURVMKFVJRKJ-CXANFOAXSA-N) and isomeric SMILES notation (C[C@]12CC[C@H]3C@HCC[C@]45[C@@]3(CC6=C([C@H]4O5)ON=C6)C), which encode its three-dimensional conformation. These identifiers are critical for distinguishing it from related steroids and verifying purity in analytical workflows.
Role in Pharmaceutical Synthesis
Association with Trilostane
This compound is identified as an impurity in Trilostane, a steroidogenesis inhibitor used to treat Cushing’s syndrome and breast cancer. During Trilostane synthesis, side reactions or incomplete steps may yield 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol as a byproduct. Regulatory guidelines mandate strict control over such impurities due to potential pharmacological effects, necessitating robust analytical methods for quantification.
Synthetic Pathways and Degradation
Though detailed synthetic routes are proprietary, the compound likely arises from:
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Epoxidation of a precursor alkene in the androstane backbone.
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Cyclization with hydroxylamine to form the isoxazole ring .
Degradation pathways may involve epoxy ring-opening under acidic or basic conditions, emphasizing the need for controlled storage (Section 5).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for analyzing this compound. A validated protocol uses:
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Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid.
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Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
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Detection: UV absorbance at 210–240 nm.
For mass spectrometry (MS) compatibility, phosphoric acid is replaced with 0.1% formic acid, enhancing ionization efficiency in electrospray interfaces. This method achieves baseline separation from Trilostane and related impurities, with a typical retention time of 8–12 minutes.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N stretch, isoxazole), and 880 cm⁻¹ (epoxide ring vibration).
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NMR (¹H): Signals at δ 4.2–4.5 ppm (epoxy methine), δ 6.8 ppm (isoxazole proton), and δ 1.0–2.5 ppm (steroid methyl/methylene groups) .
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | 99% | 1 mg–10 g |
| Chemlyte Solutions | 99% | 100 mg–1 kg |
Pricing ranges from $200–$500 per gram, reflecting its specialized use .
Research and Development
Applications include:
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Pharmaceutical Intermediates: Serving as a scaffold for novel steroid analogs.
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Analytical Standards: Calibrating HPLC/MS systems for impurity profiling.
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Mechanistic Studies: Investigating epoxy-isoxazole reactivity in drug metabolism.
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